molecular formula C14H12N2O B5178678 2-(5-methyl-1,3-benzoxazol-2-yl)aniline

2-(5-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B5178678
M. Wt: 224.26 g/mol
InChI Key: FMUHCEMIRRZMIT-UHFFFAOYSA-N
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Description

2-(5-methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C15H14N2O It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a base such as potassium carbonate (K2CO3) and an oxidant like tert-butyl hydroperoxide (TBHP) in a solvent such as dimethyl sulfoxide (DMSO) or methyl cyanide. The reaction is often carried out under argon atmosphere with blue LED light irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different benzoxazole derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

2-(5-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors in biological systems, potentially influencing various biochemical processes .

Properties

IUPAC Name

2-(5-methyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUHCEMIRRZMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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